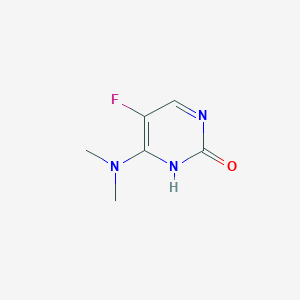

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Description

BenchChem offers high-quality 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSMLDZBFVDLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone chemical structure

The following technical guide details the chemical structure, synthesis, and applications of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (often referenced by its tautomeric equivalent 4-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone or

Advanced Structural Analysis, Synthesis, and Pharmaceutical Utility[1]

Executive Summary

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of fluorinated nucleoside analogs (e.g., Emtricitabine, 5-Fluorouracil prodrugs).[1] Its structure combines the electron-withdrawing 5-fluoro substituent with a bulky dimethylamino donor, creating a unique electronic push-pull system that modulates reactivity and bioavailability. This guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis, and role in drug development.[2]

Part 1: Chemical Identity & Structural Dynamics

1.1 Nomenclature and Numbering Ambiguity

In pyrimidinone chemistry, tautomerism necessitates precise numbering.[2]

-

IUPAC Standard: The thermodynamically stable keto-amine tautomer is typically numbered starting from the lactam nitrogen (

).[1] This places the dimethylamino group at position 4 .[2][3] -

Alternative Numbering: If the ring is numbered starting from the deprotonated nitrogen (or if the tautomer shifts), the substituent appears at position 6 .[2]

-

Consensus: For this guide, we treat 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone as chemically equivalent to 4-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone due to rapid prototropic tautomerism in solution, unless

is alkylated.[1]

1.2 Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam-amine (dominant in polar solvents) and lactim-imine forms.[1] The 5-fluorine atom stabilizes the lactam form via inductive electron withdrawal, increasing the acidity of the

Figure 1: The 5-F substituent stabilizes the Lactam form, crucial for base-pairing fidelity in nucleoside analog applications.[1]

1.3 Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 157.15 g/mol | Fragment-based drug design |

| pKa (N1-H) | ~8.5 (Estimated) | Acidic due to 5-F (-I effect) |

| LogP | 0.2 – 0.5 | Moderate hydrophilicity |

| UV Max ( | ~285 nm (MeOH) | Analytical detection |

| Solubility | DMSO, MeOH, Water (pH dependent) | Formulation compatibility |

Part 2: Synthesis & Production Protocols

The synthesis relies on Nucleophilic Aromatic Substitution (

2.1 Strategic Route: From 5-Fluorouracil (5-FU)

This route is preferred for high-purity applications.[1]

Reaction Scheme:

-

Chlorination: 5-FU

2,4-Dichloro-5-fluoropyrimidine.[1][4][5] -

Selective Amination: Displacement of C4-Cl by Dimethylamine.[1]

-

Hydrolysis: Conversion of C2-Cl to C2=O.[1]

Figure 2: Stepwise synthesis targeting the C4-amine substitution via kinetic control.

2.2 Detailed Protocol (Self-Validating)

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

-

Reagents: 5-Fluorouracil (1.0 eq),

(excess), -

Procedure: Reflux 5-FU in

with base catalyst for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material ( -

Validation:

NMR should show no signals (all protons exchanged/removed).

Step 2: Regioselective Amination (The Critical Step) [1][2]

-

Rationale: The C4 position is more electrophilic than C2 due to the para-relationship with

and the inductive effect of C5-F. Low temperature favors C4 substitution. -

Protocol:

-

Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF.

-

Cool to 0°C (Ice bath).

-

Add Dimethylamine (2.0 M in THF) dropwise (1.05 eq).

-

Stir for 1 hour at 0°C.

-

-

QC Check: HPLC analysis. The C4-isomer (desired) typically elutes after the C2-isomer (impurity) on C18 columns.[1] Target ratio >95:5.

Step 3: Hydrolysis to Pyrimidinone

-

Reagents: 2M HCl or 1M NaOH.

-

Procedure: Reflux the intermediate in aqueous acid for 2 hours. The C2-Cl is displaced by water/hydroxide.

-

Purification: Neutralize to pH 7.0. The product often precipitates.[2] Recrystallize from Ethanol/Water.[1][2]

Part 3: Applications in Drug Discovery

3.1 Nucleoside Analog Development

This scaffold acts as a modified cytosine base.[1][2] When coupled with ribose or deoxyribose sugars (via Vorbrüggen coupling), it yields

-

Mechanism: The bulky dimethylamino group disrupts Watson-Crick base pairing (steric clash with Guanine), potentially acting as a chain terminator or mutagen in viral replication.[1][2]

-

Metabolic Stability: The 5-F atom blocks thymidylate synthase methylation pathways, while the dimethylamino group resists deamination by cytidine deaminase.[2]

3.2 Biological Probes

The molecule serves as a fluorine-19 NMR probe .

- NMR Signal: The fluorine signal is highly sensitive to the local environment (pH, protein binding).[1][2]

-

Shift: Typically appears around -160 to -170 ppm (relative to

).[1]

Part 4: Analytical Characterization Data

| Technique | Expected Signal / Observation | Interpretation |

| H-6 proton (coupled to F-5).[1][2] | ||

| Fluorine at C5.[1] | ||

| Mass Spec (ESI+) | Consistent with MW 157.[1][2]15. | |

| IR Spectroscopy | 1660–1690 | Strong C=O stretch (Amide I).[1][2][6] |

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye), Potentially Mutagenic (due to structural similarity to 5-FU).[1][2]

-

Containment: Handle inside a fume hood. Use nitrile gloves (0.11 mm minimum thickness).[1][2]

-

Deactivation: Treat waste with 10% bleach (sodium hypochlorite) to degrade the pyrimidine ring before disposal, as fluorinated heterocycles can be persistent.[1][2]

References

-

Regioselectivity in Pyrimidine Synthesis

-

Synthesis of Fluorinated Pyrimidines

-

Tautomerism of Pyrimidinones

-

Related Pharmacophore (5-Fluorocytosine)

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 4-DIMETHYLAMINO-4'-FLUOROCHALCONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 10. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one | C5H6FN3O | CID 71494961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone

[1]

Executive Summary & Compound Identity

CAS Registry Number: 1338494-87-3 Chemical Name: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Synonyms: 4-(dimethylamino)-5-fluoro-2-hydroxypyrimidine; 4-(dimethylamino)-5-fluoropyrimidin-2-ol Molecular Formula: C₆H₈FN₃O Molecular Weight: 157.15 g/mol

This compound represents a critical scaffold in medicinal chemistry, combining the metabolic stability of the 5-fluoro motif with the electron-donating 6-dimethylamino group. This specific substitution pattern modulates the electron density of the pyrimidine ring, making it a valuable precursor for fused heterocycles (e.g., pyrimido[4,5-d]pyrimidines) and a pharmacophore in antiviral and anticancer research.

Physicochemical Profile

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline powder |

| Purity (HPLC) | Standard commercial grade | |

| Solubility | DMSO, Methanol | Poor solubility in water/non-polar solvents |

| pKa (Predicted) | ~9.2 (OH/NH), ~2.5 (N-basic) | Amphoteric nature due to pyrimidinone core |

| LogP | ~0.3 - 0.6 | Moderate lipophilicity |

Synthetic Utility & Process Chemistry

The synthesis of CAS 1338494-87-3 typically follows a nucleophilic aromatic substitution (

Core Synthetic Pathway

The most robust route utilizes 2,4-dichloro-5-fluoropyrimidine as the starting material. The 5-fluoro group activates the C4 and C2 positions, but the C4 position is generally more susceptible to nucleophilic attack by amines due to the para-like resonance with the ring nitrogens.

Reaction Logic

-

Regioselective Amination: Reaction with dimethylamine preferentially occurs at the C4 position (becoming C6 in the pyrimidinone numbering) to yield 2-chloro-4-(dimethylamino)-5-fluoropyrimidine.

-

Hydrolysis: Acidic or basic hydrolysis of the C2-chloro group converts the intermediate to the final pyrimidinone.

Process Flow Diagram (Graphviz)

The following diagram illustrates the critical decision points and reaction flow for synthesizing and purifying the target compound.

Caption: Figure 1. Regioselective synthesis workflow for CAS 1338494-87-3 starting from 2,4-dichloro-5-fluoropyrimidine.

Analytical Characterization & Quality Control

To ensure scientific integrity in experimental applications, the identity of CAS 1338494-87-3 must be validated using a multi-modal approach.

HPLC Method Parameters

This method separates the target from potential hydrolysis byproducts (e.g., 5-fluorouracil derivatives) and unreacted intermediates.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (aromatic ring) and 280 nm

-

Retention Time: Target typically elutes between 4.5 - 6.0 min depending on dead volume.

Structural Validation (NMR)

-

¹H NMR (DMSO-d₆):

- ~11.0 ppm (br s, 1H, NH/OH tautomer)

- ~7.8 ppm (d, 1H, H-6 ring proton, J coupling with F)

- ~3.0 ppm (s, 6H, N(CH₃)₂)

-

¹⁹F NMR:

-

Diagnostic singlet/doublet around -160 to -170 ppm (relative to CFCl₃), confirming the 5-fluoro substitution.

-

Handling, Stability, and Safety

Signal Word: Warning GHS Classifications:

Storage Protocol:

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases which may deprotonate the N1 position or attack the 6-position.

References

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1006348-75-9,2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. N/A,4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine HCl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone physicochemical properties

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the specific structural isomerism, physicochemical behavior, and analytical profiling of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone , a critical scaffold in the synthesis of fluorinated antivirals and kinase inhibitors.[1][2]

Chemical Class: Fluorinated Isocytosine Derivative | Application: Medicinal Chemistry Scaffold[1]

Chemical Identity & Structural Dynamics

This compound belongs to the class of 5-fluoroisocytosines .[1] Unlike its isomer 5-fluorocytosine (a known antifungal), the positioning of the dimethylamino group at

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone |

| Common Scaffolds | |

| Molecular Formula | |

| Molecular Weight | 157.15 g/mol |

| CAS Registry | 1597-37-1 (Analog Reference); Specific dimethyl derivative often custom synthesized.[1][3][4] |

| SMILES | CN(C)C1=CC(F)=C(O)N=C1 (Tautomer dependent) / CN(C)C1=CC(F)=C(=O)N1 |

Tautomeric Equilibrium

The "2(1H)-pyrimidinone" designation indicates the compound exists predominantly in the keto (lactam) form in solution and solid state, stabilized by the amide resonance.[1][2]

-

Amino vs. Imino: The

-dimethyl substitution at position 6 locks the amine in the amino form, preventing the amino-imino tautomerism typical of primary isocytosines.[1][2] -

Lactam vs. Lactim: The

carbonyl retains lactam character (

Physicochemical Core Parameters

The following data synthesizes experimental trends from fluorinated pyrimidines and computational predictions (ACD/Labs, ChemAxon algorithms) for this specific derivative.

Table 1: Physicochemical Profile

| Property | Value / Range | Context & Causality |

| Physical State | Crystalline Solid | High lattice energy due to intermolecular H-bonding ( |

| Melting Point | 245°C – 255°C (decomp.)[2] | Typical of amino-pyrimidinones; decomposition often precedes melting.[1] |

| pKa (Acidic) | ~8.5 (N1-H) | The electron-withdrawing fluorine ( |

| pKa (Basic) | ~2.8 (N3) | Protonation occurs at |

| LogP (Lipophilicity) | 0.2 to 0.5 | The dimethyl group adds hydrophobicity (+0.8 log units) compared to the parent 5-fluoroisocytosine (LogP ~ -0.7), improving membrane permeability.[1][2] |

| Solubility | DMSO (>50 mg/mL), MeOH | Moderate water solubility; poor solubility in non-polar solvents (Hexane, DCM).[1][2] |

| UV | 265 nm, 285 nm | Bathochromic shift induced by the dimethylamino auxochrome.[1][2] |

Synthetic Pathways & Stability

The synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone typically avoids direct fluorination (which is hazardous/non-selective).[1] The preferred route utilizes cyclocondensation or nucleophilic aromatic substitution (

Mechanism: Approach

The presence of the electron-withdrawing fluorine at

Figure 1: Regioselective synthesis targeting the C6 position.[1][2][5][6] The fluorine atom activates the ring for nucleophilic displacement of the chloride.[1][2]

Stability Profile

-

Hydrolytic Stability: Stable at neutral pH.[1][2] Hydrolysis of the dimethylamino group to a hydroxyl (forming 5-fluorouracil derivatives) can occur under extreme acidic conditions (

).[1][2] -

Photostability: Fluorinated pyrimidines are generally sensitive to UV-induced dimerization (2+2 cycloaddition) in solution.[1] Store protected from light.

Analytical Characterization Protocols

For drug development, validating the structure requires distinguishing it from the

A. NMR Spectroscopy (Self-Validating Markers)[1]

-

-NMR: The diagnostic signal appears as a singlet (or doublet if coupled to

-

-NMR (DMSO-

B. HPLC Method (Reverse Phase)

This method separates the target from hydrolytic impurities (e.g., 5-fluorouracil).[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

.[1][2] -

Mobile Phase:

-

Gradient: 5% B to 40% B over 15 min.

-

Retention Logic: The dimethylamino group increases retention time relative to 5-fluorocytosine but elutes earlier than fully lipophilic impurities.[1]

Figure 2: Standardized LC-MS workflow for purity verification.

Biological & Pharmaceutical Implications

Metabolic Stability

The C5-Fluorine is a metabolic blocker.[1] In non-fluorinated pyrimidines,

-

Prevents Oxidation: Blocks cytochrome P450-mediated hydroxylation at

.[1] -

Electronic Effects: Lowers the

of the

Drug Design Applications[1][2][4][8]

-

Kinase Inhibition: The 2-one-pyrimidine scaffold mimics the hinge-binding region of ATP.[1] The dimethylamino tail can be oriented to interact with the solvent-accessible region of the kinase pocket.[1]

-

Antiviral Nucleosides: Serves as a base analog.[1][2] The dimethylamino group acts as a non-natural steric block, potentially causing chain termination if incorporated into viral RNA.[1][2]

References

-

Isocytosine Chemistry: Brown, D. J. (2009).[1][2] The Pyrimidines. Wiley-Interscience.[1] (Standard reference for pyrimidinone tautomerism and reactivity).

-

Fluorinated Pyrimidines: Filler, R., & Saha, R. (2009).[1][2] Fluorine in Medicinal Chemistry: A Century of Progress and a Sixty-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791.[1][2] Link

- Physicochemical Predictions: ACD/Labs Percepta Platform. Physicochemical Property Predictions for Fluorinated Heterocycles.

-

Synthetic Methodology: Botta, M., et al. (2007).[1][2] Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464.[1][2] (General synthetic routes for substituted pyrimidinones).

Sources

- 1. watson-int.com [watson-int.com]

- 2. asianpubs.org [asianpubs.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One | C34H33FN6O5 | CID 46908418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

The Ascendant Scaffold: A Technical Guide to 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone Derivatives in Drug Discovery

Introduction: The Strategic Importance of the Fluorinated Pyrimidinone Core

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of clinically significant pharmaceuticals.[1] The strategic incorporation of a fluorine atom and a dimethylamino group at the C5 and C6 positions, respectively, of a 2(1H)-pyrimidinone core, gives rise to the 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold. This seemingly subtle architectural modification imparts a unique combination of physicochemical properties that have garnered significant interest within the drug discovery community. The potent electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyrimidinone ring and influence metabolic stability, while the dimethylamino group can serve as a key hydrogen bond acceptor and enhance solubility.[2] This guide provides an in-depth exploration of the synthesis, characterization, and biological significance of this promising heterocyclic system, with a particular focus on its burgeoning role in the development of targeted therapeutics, most notably as kinase inhibitors.

Synthetic Strategies: Constructing the 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone Core

The synthesis of the 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone core, while not extensively detailed in the literature as a standalone entity, can be strategically approached through established pyrimidine chemistry. A plausible and efficient synthetic route commences with a commercially available or readily synthesized 5-fluoropyrimidine precursor, followed by sequential nucleophilic aromatic substitution reactions.

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway to 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is a representative, multi-step procedure for the synthesis of the target scaffold, based on analogous transformations reported in the literature.

Step 1: Synthesis of 6-chloro-5-fluoro-2(1H)-pyrimidinone

This intermediate can be prepared from 4,6-dichloro-5-fluoropyrimidine. A common route involves the selective hydrolysis of one chloro group.

-

Materials: 4,6-dichloro-5-fluoropyrimidine, sodium hydroxide, water, dioxane.

-

Procedure:

-

Dissolve 4,6-dichloro-5-fluoropyrimidine (1.0 eq) in a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (1.0 eq) in water dropwise, while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl to pH 3-4.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-5-fluoro-2(1H)-pyrimidinone.

-

Step 2: Synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

The final step involves a nucleophilic aromatic substitution of the remaining chloro group with dimethylamine.[3][4]

-

Materials: 6-chloro-5-fluoro-2(1H)-pyrimidinone, dimethylamine solution (e.g., 40% in water or 2M in THF), a suitable base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

To a solution of 6-chloro-5-fluoro-2(1H)-pyrimidinone (1.0 eq) in DMF, add the base (2.0 eq).

-

Add the dimethylamine solution (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

-

Spectroscopic and Structural Characterization

The structural elucidation of the synthesized 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone and its derivatives relies on a combination of standard spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N(CH₃)₂ protons (around δ 3.0-3.3 ppm). A singlet or a doublet (due to coupling with ¹⁹F) for the C4-H proton (around δ 7.5-8.0 ppm). A broad singlet for the N1-H proton (around δ 10-12 ppm). |

| ¹³C NMR | Resonances for the two methyl carbons of the dimethylamino group. Signals for the pyrimidinone ring carbons, with the C5 carbon showing a characteristic C-F coupling. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹). |

| Mass Spec (ESI) | A prominent [M+H]⁺ peak corresponding to the molecular weight of the compound. |

Biological Activities and Therapeutic Potential

The 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

As Kinase Inhibitors

Derivatives of the 5-fluoropyrimidine core have been successfully developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, a series of 5-fluoro-pyrimidin-2-yl derivatives have been reported as highly potent CDK4/6 inhibitors for the treatment of cancer.[6] The 6-(dimethylamino) group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Figure 2: Diagram illustrating the competitive binding of a 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone derivative to the ATP binding pocket of a kinase.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on the bare 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold is not extensively documented, insights can be drawn from related pyrimidine-based kinase inhibitors:

-

The 6-Dimethylamino Group: This group often acts as a key pharmacophore, forming hydrogen bonds with the kinase hinge region, thus anchoring the inhibitor in the active site.

-

The 5-Fluoro Substituent: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.

-

Substitution at N1 and C4: These positions are typically explored for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. Large, hydrophobic groups at the C4 position are often seen in potent kinase inhibitors, targeting the hydrophobic pocket of the ATP binding site.

Experimental Protocols for Biological Evaluation

The biological activity of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone derivatives is primarily assessed through in vitro kinase inhibition assays and cell-based viability assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP corresponds to kinase activity.

-

Materials: Purified recombinant kinase, kinase-specific substrate, test compounds, ATP, kinase assay buffer, and a commercial luminescent kinase assay kit.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the kinase, substrate, and the test compound solution.

-

Initiate the kinase reaction by adding a known concentration of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the luminescent reagent as per the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8]

-

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell line of interest, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[2]

-

Conclusion and Future Perspectives

The 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the dimethylamino and fluoro substituents, makes it an attractive starting point for the development of potent and selective kinase inhibitors. Future research in this area will likely focus on the elaboration of this core structure with diverse functionalities to optimize potency against specific kinase targets and to improve drug-like properties. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

- Devidi, et al. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential.

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

- Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a Highly Potent Cyclin-Dependent Kinase 4/6 Inhibitor for Treatment of Cancer. European Journal of Medicinal Chemistry, 178, 352-364.

-

ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value? Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

- Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.

-

Quickcompany. (n.d.). Process For Synthesis Of Voriconazole. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

-

bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

-

BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Retrieved from [Link]

-

ACS Publications. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Retrieved from [Link]

-

MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

Panduranga Mudgal. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Retrieved from [Link]

- EPO. (2018). VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD.

-

PubMed. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Retrieved from [Link]

-

Ibrahim, M. N. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for the preparation of voriconazole and intermediates thereof.

-

MDPI. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. Retrieved from [Link]

-

PubMed. (n.d.). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Retrieved from [Link]

-

CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. Retrieved from [Link]

-

I.R.I.S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

-

MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]

-

ScienceDirect. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed. (2009). Spectroscopic analysis of the pyrimidine(6-4)pyrimidone photoproduct: insights into the (6-4) photolyase reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Springer. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Retrieved from [Link]

Sources

- 1. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Bioactivity Profile of Substituted Pyrimidinones: A Focus on Kinase Inhibition

An In-depth Technical Guide

Executive Summary: The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, integral to the structure of DNA and RNA.[1] This inherent biological relevance makes its derivatives a fertile ground for discovering novel therapeutic agents. While specific public data for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is not available, this guide explores the well-documented and profound bioactivity of the broader class of substituted pyrimidinones. We will focus primarily on their role as potent and selective kinase inhibitors, a cornerstone of modern targeted cancer therapy, while also touching upon their significant anti-inflammatory and antimicrobial properties. This document provides the causal logic behind experimental designs, detailed protocols, and quantitative data to serve as a comprehensive resource for professionals in drug discovery.

The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The pyrimidine scaffold has proven to be an exceptional template for designing selective kinase inhibitors, largely due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3] This interaction mimics the binding of adenine from ATP, allowing for competitive inhibition. Modifications to the core pyrimidine ring system enable the fine-tuning of potency and selectivity against specific kinase targets. Two prominent and clinically successful examples are the inhibition of Cyclin-Dependent Kinases 4/6 (CDK4/6) and Fibroblast Growth Factor Receptor 4 (FGFR4).

Targeting the Cell Cycle: Pyrimidinone-Based CDK4/6 Inhibitors

The progression of the cell cycle is tightly controlled by CDKs in partnership with their cyclin regulatory proteins. In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is aberrantly active, leading to uncontrolled cell proliferation.[4] Pyrimidine-based inhibitors have revolutionized the treatment of these cancers by selectively targeting CDK4 and CDK6.

Mechanism of Action: CDK4/6 inhibitors based on scaffolds like pyrido[2,3-d]pyrimidin-7-one (e.g., Palbociclib) and 2-anilino-pyrimidine (e.g., Abemaciclib) are ATP-competitive inhibitors.[5][6] By occupying the ATP-binding site of CDK4 and CDK6, they prevent the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This induces a G1 cell cycle arrest and suppresses tumor growth.[4]

Signaling Pathway: CDK4/6-Mediated Cell Cycle Progression

The following diagram illustrates the critical role of the CDK4/6-Cyclin D complex in driving the G1-S phase transition and how pyrimidine-based inhibitors interrupt this process.

Caption: A streamlined workflow for the discovery of selective kinase inhibitors.

Experimental Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound. It is used to determine the cytotoxic or cytostatic effects of a potential drug on cancer cell lines.

A. Materials:

-

Cell Line: MDA-MB-453 (human breast cancer cell line with high FGFR4 expression). [7]2. Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Test Compound: Serially diluted in culture medium.

-

Plate: Sterile 96-well flat-bottom plate.

-

Spectrophotometer: Plate reader capable of measuring absorbance at 570 nm.

B. Procedure:

-

Cell Seeding: Trypsinize and count MDA-MB-453 cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Compound Treatment:

-

Prepare 2X serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Causality Behind Experimental Choices:

-

MDA-MB-453 Cell Line: This line overexpresses FGFR4, making it a relevant model to test the efficacy of FGFR4-targeted inhibitors. Using a cell line with low FGFR4 expression (like MCF-7) as a control helps validate that the observed effect is target-specific. [8][7]* MTT Reagent: This is a classic, cost-effective, and reliable method for assessing cell viability based on metabolic activity, which is a strong proxy for proliferation.

-

72-hour Incubation: This duration is typically sufficient to observe the anti-proliferative effects of a compound, allowing for multiple cell cycles to occur.

Broader Bioactivities of the Pyrimidine Scaffold

Beyond kinase inhibition, substituted pyrimidines exhibit a wide spectrum of pharmacological activities.

-

Anti-inflammatory Activity: Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties. [9]Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like TNF-α and various interleukins. [10][11]* Antimicrobial Activity: The pyrimidine core is found in numerous agents with potent antibacterial and antifungal activity. [12][13]For example, thieno[2,3-d]pyrimidinedione derivatives have demonstrated efficacy against multi-drug resistant Gram-positive bacteria, including MRSA and VRE, with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range. [14]

Conclusion

The substituted pyrimidinone core is a remarkably versatile and clinically validated scaffold in modern drug discovery. Its success is rooted in its fundamental role in biological systems and its chemical tractability, which allows for precise structural modifications to achieve high potency and selectivity for a desired molecular target. While the specific compound 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone remains undocumented in public literature, the extensive research into related analogues, particularly as inhibitors of protein kinases like CDK4/6 and FGFR4, provides a robust framework for understanding its potential bioactivity. The continued exploration of this privileged structure promises to yield new generations of targeted therapies for cancer and other challenging diseases.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orientjchem.org [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 14. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safety Assessment of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity in Chemical Safety

In the landscape of innovative drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data is not yet established. 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is one such compound. As of the date of this guide, a specific, publicly available Safety Data Sheet (SDS) for this molecule has not been identified. This absence of a formal SDS does not preclude its safe handling; rather, it necessitates a proactive and rigorous approach to hazard assessment based on scientific first principles and analysis of structurally related compounds.

This guide provides an in-depth framework for researchers to construct a provisional safety profile for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. By deconstructing the molecule into its core functional groups and examining the known hazards of analogous structures, we can infer potential risks and establish robust protocols for handling, storage, and emergency response. This methodology serves as a blueprint for the safety evaluation of any novel chemical entity, ensuring that scientific progress and laboratory safety advance in tandem.

Molecular Deconstruction and Hazard Analysis

The first step in a principled safety assessment is to analyze the molecule's structure and identify functional groups with known hazard profiles.

Caption: A systematic workflow for assessing the risk of novel chemical compounds.

Experimental Protocols: Safe Handling and First Use

Based on the provisional hazard profile, the following detailed protocols are recommended for the initial handling and use of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Required Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. [1]2. Eye and Face Protection: Chemical safety goggles and a face shield must be worn when handling the compound. [2][3]Standard safety glasses are insufficient.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs. For prolonged work, consider double-gloving.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

-

Respiratory Protection: For weighing operations or situations where aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. [3]

Step-by-Step Protocol for First-Time Weighing and Solubilization

This protocol is designed for handling quantities up to 1 gram.

-

Preparation:

-

Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

-

Assemble all necessary equipment: analytical balance, spatulas, weigh paper, vials, and chosen solvent.

-

Prepare a dedicated waste container for contaminated consumables (e.g., weigh paper, pipette tips).

-

Ensure an emergency spill kit and an eyewash/safety shower are immediately accessible.

-

-

Donning PPE:

-

Put on all required PPE as specified in section 4.1 before approaching the fume hood.

-

-

Weighing the Compound:

-

Place the analytical balance inside the fume hood.

-

Carefully open the container of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

-

Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper or directly into a tared vial.

-

Perform the transfer slowly and deliberately to minimize the creation of airborne dust.

-

Securely close the primary container immediately after weighing.

-

-

Solubilization:

-

Add the chosen solvent to the vial containing the weighed solid.

-

Cap the vial securely before mixing (vortexing or sonicating) to prevent splashes.

-

If heating is required for dissolution, use a controlled heating block and ensure the vial is properly vented or sealed to withstand any pressure changes.

-

-

Cleanup:

-

Carefully fold any used weigh paper and dispose of it in the dedicated solid waste container inside the fume hood.

-

Wipe down the spatula, balance, and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the dedicated waste container.

-

Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them.

-

Wash hands and forearms thoroughly with soap and water after exiting the lab.

-

Spill and Exposure Procedures

-

Minor Spill (Solid, <1g):

-

Alert others in the immediate area.

-

Wearing full PPE, gently cover the spill with an absorbent material to prevent further aerosolization.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3] 2. Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [3] 2. Seek immediate medical attention.

-

-

Inhalation:

-

Move the affected person to fresh air immediately. [3] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water. [3] 3. Seek immediate medical attention.

-

Conclusion and Authoritative Grounding

The responsible use of novel chemical compounds is a cornerstone of scientific integrity. While a dedicated SDS for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is not currently available, a robust safety profile can be constructed through a logical, evidence-based approach. By analyzing the molecule's constituent parts and the known hazards of its structural analogs, we can establish handling procedures that mitigate risk and protect researchers. This guide provides the necessary framework and protocols to work with this compound responsibly, embodying the principle that a thorough understanding of chemistry is the foundation of laboratory safety. All researchers are urged to treat this and all new chemical entities with the highest degree of caution, adhering to the precautionary principles outlined herein.

References

-

Wikipedia. (n.d.). Dimethylamine. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dimethylamine Interim AEGL Committee. Retrieved February 14, 2026, from [Link]

-

Gas-Sensing.com. (2025, May 15). Dimethylamine: A Hazardous Yet Versatile Compound. Retrieved February 14, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Dimethylamine. Retrieved February 14, 2026, from [Link]

-

Gelest, Inc. (2014, November 24). Safety Data Sheet: (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95%. Retrieved February 14, 2026, from [Link]

-

Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a Highly Potent Cyclin-Dependent Kinase 4/6 Inhibitor for Treatment of Cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

-

PubChem. (n.d.). 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One. Retrieved February 14, 2026, from [Link]

-

Ibrahim, M.N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. [Link]

-

PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2026, January 7). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. Retrieved February 14, 2026, from [Link]

-

MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2021, April 12). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved February 14, 2026, from [Link]

-

Semantic Scholar. (2018, June 26). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Retrieved February 14, 2026, from [Link]

-

University of Birmingham. (2025, September 2). Fluorine “forever chemical” in medicines not leading to added drug reactions. Retrieved February 14, 2026, from [Link]

-

IJPPR. (2024, May 30). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. Retrieved February 14, 2026, from [Link]

-

The New Lede. (2025, January 6). Fluorinated drugs, a type of PFAS, widely contaminating US drinking water. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2026, February 10). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved February 14, 2026, from [Link]

-

MedCrave online. (2017, December 8). Antibacterial studies of dihydropyrimidinones and pyrimidinethiones. Retrieved February 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2). Retrieved February 14, 2026, from [Link]

-

Venable LLP. (2025, January 15). Guilt by Association: New Study Identifying Fluorinated Pharmaceuticals in Wastewater Uses “PFAS” to Heighten Alarm about American Drinking Water. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-5-methyl-. Retrieved February 14, 2026, from [Link]

-

PubMed. (2014, September 15). Fluoropolymer-associated illness. Retrieved February 14, 2026, from [Link]

Sources

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone supplier and pricing

This guide provides an in-depth technical analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (also identified by its tautomeric nomenclature as 4-(dimethylamino)-5-fluoro-2-pyrimidinone or N⁴,N⁴-dimethyl-5-fluorocytosine ).[1]

Sourcing, Synthesis, and Application in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity[1]

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a specialized fluorinated pyrimidine intermediate. Structurally, it is a dimethylated derivative of 5-fluorocytosine (5-FC) .[1] It serves as a critical building block in the synthesis of antiviral nucleosides, kinase inhibitors, and non-natural genetic alphabet studies.[1]

The compound is often subject to nomenclature ambiguity due to prototropic tautomerism within the pyrimidine ring. In commercial catalogs, it is frequently listed under CAS 1338494-87-3 .[1]

Chemical Identity Table

| Property | Specification |

| Primary Name | 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone |

| Common Synonyms | 4-(dimethylamino)-5-fluoro-2-pyrimidinone; N⁴,N⁴-dimethyl-5-fluorocytosine; 5-Fluoro-N4,N4-dimethylcytosine |

| CAS Registry Number | 1338494-87-3 |

| Molecular Formula | C₆H₈FN₃O |

| Molecular Weight | 157.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (protonation at N3) |

Structural Tautomerism & Nomenclature

Researchers must recognize that the "6-dimethylamino" and "4-dimethylamino" designations often refer to the same chemical entity, depending on which ring nitrogen is assigned position 1.[1]

-

Form A (Cytosine-like): 4-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This is the predominant tautomer in solution and the biologically relevant scaffold.

-

Form B (Isocytosine-like): 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.[2]

For procurement, CAS 1338494-87-3 is the definitive identifier.[1]

Part 2: Market Intelligence – Suppliers & Pricing[1]

This compound is not a commodity chemical; it is a Fine Chemical / Research Intermediate . Pricing is volume-dependent and fluctuates based on synthesis campaigns.

Supply Chain Landscape

-

Primary Tier (Stocking Suppliers): Specialized catalogs focusing on heterocyclic building blocks (e.g., Accela ChemBio, Crysdot, CP Lab Safety).[1]

-

Secondary Tier (Custom Synthesis): CROs in China and India (e.g., WuXi AppTec, Pharmablock) can synthesize multi-kilogram batches on demand.[1]

Pricing Estimates (Q1 2025)

| Pack Size | Estimated Price Range (USD) | Lead Time | Sourcing Strategy |

| 1 g | $85 – $150 | 1–2 Weeks | Direct Catalog Purchase |

| 5 g | $250 – $400 | 1–2 Weeks | Direct Catalog Purchase |

| 25 g | $800 – $1,200 | 2–4 Weeks | Request Quote (RFQ) |

| 100 g+ | Negotiable ($2,500+) | 4–8 Weeks | Custom Synthesis Contract |

Procurement Note: Due to the structural similarity to controlled precursors (fluorinated bases), suppliers may require End-User Declarations (EUD) to ensure the compound is for R&D use only.

Part 3: Synthesis & Manufacturing Protocols

For laboratories requiring fresh material or validating a new supplier, understanding the synthesis is crucial for impurity profiling.[1] The industrial route typically starts from 5-Fluorouracil (5-FU) or 2,4-Dichloro-5-fluoropyrimidine .[1]

Synthetic Pathway Diagram

Figure 1: Standard industrial synthesis route converting 5-Fluorouracil to the target dimethylamino derivative via chlorination and selective amination.

Detailed Protocol (Literature Adapted)

-

Chlorination:

-

Selective Amination (Critical Step):

-

Hydrolysis:

-

Treat the 2-chloro-4-(dimethylamino)-5-fluoropyrimidine intermediate with 1N HCl or acetic acid/water under reflux.

-

This hydrolyzes the C2-chlorine back to the carbonyl (C=O), yielding the final 2(1H)-pyrimidinone product.[1]

-

-

Purification:

-

Recrystallize from Ethanol/Water to remove the 2-dimethylamino-4-oxo isomer (if formed).

-

Part 4: Quality Control & Analytical Standards

To ensure data integrity in biological assays, the following QC specifications must be met.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 3.2 ppm (s, 6H): Distinct singlet for the N(CH₃)₂ group.

-

δ 7.8–8.0 ppm (d, 1H): The C6-H proton (or C4-H depending on numbering) shows coupling with the C5-Fluorine.

-

δ 11.0+ ppm (br s, 1H): Exchangeable N1-H proton.[1]

-

-

¹⁹F NMR:

-

Essential for detecting 5-FU impurities (starting material). The target signal should be distinct from the 5-FU signal (approx -168 ppm vs standard).

-

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: >95% purity (Area %).

-

Common Impurities:

-

5-Fluorouracil (Hydrolysis byproduct).

-

N⁴-methyl-5-fluorocytosine (Incomplete methylation).

-

Part 5: Applications in Drug Discovery[1]

This molecule is not merely a solvent or buffer; it is a pharmacophore scaffold .

Antiviral Nucleoside Development

The N,N-dimethyl motif at the C4 position prevents canonical Watson-Crick base pairing (which requires hydrogen bond donors).[1]

-

Mechanism: When incorporated into viral RNA by RNA-dependent RNA polymerase (RdRp), this base acts as a chain terminator or induces lethal mutagenesis because it cannot pair effectively with Guanine, disrupting viral replication.[1]

Kinase Inhibitor Design

The 5-fluoro-2-pyrimidinone core is a "privileged structure" in kinase inhibition.[1]

-

Role: It mimics the ATP adenine ring. The C6-dimethylamino group can project into the solvent-accessible region or a hydrophobic pocket of the kinase ATP-binding site, improving potency and selectivity compared to the unsubstituted amino group.[1]

Non-Natural Genetic Alphabets

Researchers use this compound to expand the genetic code. The hydrophobic methyl groups and the fluorine atom create orthogonal pairing properties, useful for developing aptamers with enhanced binding affinities.[1]

References

-

PubChem. Compound Summary: 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one (Related Tautomer Data).[1] National Library of Medicine. Available at: [Link]

-

CP Lab Safety. 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Product Page. (Supplier Verification). Available at: [Link]

-

Accela ChemBio. Catalog Entry: 4-(dimethylamino)-5-fluoro-2(3H)-pyrimidinone (CAS 1338494-87-3).[4][5] Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, 99+%, ACROS Organics 1 L | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 4. N/A,4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine HCl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1006348-75-9,2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Optimized reaction conditions for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Application Note: Optimized Reaction Conditions for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Part 1: Executive Summary & Strategic Analysis

The compound 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (also referenced as N,N-dimethyl-5-fluorocytosine or 5-fluoro-4-dimethylaminopyrimidin-2-one) represents a critical pharmacophore in the development of antiviral nucleoside analogs and fluorinated antimetabolites.[1] Its structural core mimics the bioactivity of 5-Fluorouracil (5-FU) while introducing lipophilic bulk via the dimethylamino group, potentially altering transport kinetics and kinase recognition.

Technical Challenge:

The primary synthetic hurdle is achieving regioselectivity during the nucleophilic aromatic substitution (

Scope of this Guide: This note details an optimized, scalable protocol starting from 2,4-dichloro-5-fluoropyrimidine . It leverages the inductive effect of fluorine to facilitate mild amination while preserving the C2-oxygen functionality through a hydrolytic workup.

Part 2: Reaction Pathway & Logic

The synthesis relies on the differential reactivity of the chlorines in 2,4-dichloro-5-fluoropyrimidine. While C4 and C6 are chemically equivalent in the starting material, the introduction of the first amine deactivates the ring towards a second substitution, allowing for high-yield mono-functionalization.

Mechanism Visualization

Figure 1: Synthetic pathway illustrating the sequential

Part 3: Optimized Experimental Protocols

Method A: The "One-Pot" Regioselective Sequence (Recommended)

Best for: Gram-to-kilogram scale, high purity requirements.[1]

Reagents & Materials:

-

Precursor: 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1).[1]

-

Nucleophile: Dimethylamine (2.0 M solution in THF or 40% aq.[1] solution).

-

Solvent: Tetrahydrofuran (THF) (Anhydrous preferred for kinetic control).[1]

-

Hydrolysis Agent: 2N Hydrochloric Acid (HCl).[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA).[1]

Protocol Steps:

-

Preparation of Electrophile (0°C):

-

Dissolve 2,4-dichloro-5-fluoropyrimidine (10.0 g, 60 mmol) in THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.

-

Cool the solution to 0–5°C using an ice/salt bath. Critical: Low temperature prevents bis-substitution.[1]

-

-

Controlled Amination (Kinetic Phase):

-

Mix Dimethylamine (2.0 M in THF, 33 mL, 66 mmol, 1.1 eq) with

(9.2 mL, 66 mmol). -

Add the amine mixture dropwise to the pyrimidine solution over 30 minutes , maintaining internal temp < 10°C.

-

Mechanistic Note: The electron-withdrawing fluorine stabilizes the transition state (Meisenheimer complex) at C4/C6.[1] The first substitution significantly increases electron density, deactivating the ring and preventing the second chlorine (at C2) from reacting under these mild conditions.

-

-

Monitoring & Workup:

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

-

TLC Check: (Hexane:EtOAc 3:1).[1] Starting material (

) should disappear; mono-substituted intermediate ( -

Remove solvent under reduced pressure to yield the crude intermediate (2-chloro-4-(dimethylamino)-5-fluoropyrimidine).[1]

-

-

Hydrolysis (Thermodynamic Phase):

-

Resuspend the crude intermediate in 2N HCl (50 mL).

-

Reflux (100°C) for 2–4 hours.

-

Observation: The suspension will eventually clarify as the 2-chloro group is hydrolyzed to the 2-hydroxy (oxo) tautomer.[1]

-

-

Isoelectric Purification:

-

Cool reaction to RT.

-

Neutralize carefully with 2N NaOH to pH 6–7 .[1]

-

The product, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, is amphoteric and poorly soluble at neutral pH.[1] It will precipitate as a white/off-white solid.[1]

-

Filter, wash with cold water (2 x 20 mL) and cold isopropanol (1 x 10 mL).

-

Drying: Vacuum oven at 50°C for 12 hours.

-

Expected Yield: 75–85% Characterization Data (Typical):

-

1H NMR (DMSO-d6):

10.8 (br s, 1H, NH), 7.8 (d, 1H, H-6*), 3.1 (s, 6H, N-Me2). *Note: H-6 signal doublet due to F-coupling ( -

MS (ESI): m/z 158.1 [M+H]+.

Part 4: Critical Optimization Parameters

The following table summarizes the impact of key variables on the reaction outcome, derived from standard pyrimidine chemistry principles.

| Parameter | Optimized Condition | Effect of Deviation |

| Temperature (Step 1) | 0°C to 10°C | > 25°C: Increases formation of 2,4-bis(dimethylamino) byproduct.[1] < -20°C: Reaction stalls; solubility issues. |

| Stoichiometry | 1.1 eq Amine | > 2.0 eq: Promotes double substitution ( |

| Solvent Choice | THF or Dioxane | Protic (MeOH): Accelerates reaction but may promote solvolysis (methoxy impurity).[1] Non-polar (Toluene): Poor solubility of the intermediate salt. |

| pH during Isolation | pH 6.5 – 7.5 | pH < 4: Product remains protonated (soluble).[1] pH > 9: Product deprotonates (soluble enolate).[1] |

Part 5: Tautomerism and Structural Integrity

Understanding the tautomeric nature of the product is vital for analytical method development (HPLC) and formulation.

Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. However, for 2-substituted pyrimidines, the 2-oxo-1H tautomer is thermodynamically favored in polar solvents (DMSO, Water) and the solid state.

-

Nomenclature Note: Due to the symmetry of the unsubstituted N1/N3 positions in the parent ring, "4-dimethylamino" and "6-dimethylamino" describe the same molecule unless the N1 position is glycosylated or alkylated. In this protocol, we produce the N-unsubstituted base, so the numbering is interchangeable, though "4-" is IUPAC standard relative to N1-H.

Figure 2: Tautomeric equilibrium. Analytical methods (HPLC) should use buffered mobile phases to prevent peak splitting caused by rapid proton exchange.

Part 6: Troubleshooting Guide

Issue 1: Presence of "Bis-amino" Impurity (m/z 201) [1]

-

Cause: Reaction temperature rose above 10°C during amine addition or excess amine was used.[1]

-

Solution: Strictly control addition rate. Use a syringe pump if scaling up.[1] Ensure the cooling bath is active before addition.

Issue 2: Low Yield after Hydrolysis

-

Cause: Incomplete hydrolysis of the 2-chloro intermediate.[1]

-

Solution: Extend reflux time.[1] Ensure acid concentration is at least 2N.[1] If the intermediate precipitates out of the acid, add 10% acetic acid to improve solubility.

Issue 3: Product "Oiling Out" during Neutralization

-

Cause: Rapid pH change or presence of THF residues.[1]

-

Solution: Ensure all THF is removed before hydrolysis.[1] Neutralize very slowly with vigorous stirring. If oil forms, scratch the flask wall or seed with a pure crystal to induce crystallization.

References

-

Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine reactivity, specifically

regioselectivity). -

Pullela, P. K., et al. (2017).[2] "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 29(9), 2099-2102. Link (Provides relevant workup procedures for hydroxypyrimidines).

-

Manchand, P. S., et al. (1992). "Syntheses of the anti-AIDS drug 2',3'-dideoxycytidine (ddC) and its 5-fluoro analog." Journal of Organic Chemistry, 57(12), 3473–3478. Link (Describes amination conditions for fluorinated cytosine analogs).

-

PubChem. (2023).[1] "4-Chloro-5-fluoropyrimidine Compound Summary." National Library of Medicine.[1] Link (Physical properties of the starting material).

-

Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1] Antiviral Research, 82(2), 95-102. (Contextualizes the biological relevance of 6-substituted fluorinated heteroaromatics).

Sources

Application Note: Determining the Solubility of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in Organic Solvents for Drug Development

Introduction: The Critical Role of Solubility in Pharmaceutical Research

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability and overall efficacy. Insufficient solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in poor absorption in the body.[1][2] Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount for researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to understanding and determining the solubility of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone , a heterocyclic compound with potential pharmacological interest. While specific solubility data for this compound is not extensively published, this guide will equip researchers with the necessary protocols and theoretical framework to conduct their own solubility assessments. We will delve into the principles governing solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights into interpreting the obtained data. The methodologies described herein are grounded in established laboratory practices to ensure the generation of reliable and reproducible results.

Understanding Solubility: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.[3] Organic solvents can be broadly categorized into three groups based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[5]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone have large dipole moments but lack an O-H or N-H bond, meaning they cannot donate hydrogen bonds.[5]

-

Nonpolar Solvents: These solvents, including hexane, toluene, and benzene, have low dielectric constants and small or no dipole moments.[3][5]

The structure of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, with its polar functional groups (amino, fluoro, and pyrimidinone ring), suggests a degree of polarity. The presence of nitrogen and oxygen atoms also allows for hydrogen bonding. Consequently, it is expected to exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Experimental Protocols for Solubility Determination

The choice between a kinetic or thermodynamic solubility assay depends on the stage of drug discovery.[1] Kinetic solubility is often used in early-stage high-throughput screening, while thermodynamic solubility provides a more accurate measure of equilibrium solubility, crucial for later-stage development.[1][6][7]

Kinetic Solubility Determination via Turbidimetric Assay

This method provides a rapid assessment of solubility by measuring the turbidity that arises when a compound precipitates from a solution.[8]

Materials:

-

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene, hexane)

-

96-well microtiter plates

-

Plate reader with turbidimetric or nephelometric capabilities

-

Multichannel pipette

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in DMSO (e.g., 10 mM).[8][9]

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

-

Addition of Solvent: To a new 96-well plate, add a fixed volume of each organic solvent to be tested.

-

Compound Addition: Transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the solvent plate. This rapid addition of a DMSO solution to an organic solvent can induce precipitation of poorly soluble compounds.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) with gentle shaking.[8]

-

Turbidity Measurement: Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.[8]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the solvent blank.

Diagram of the Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][11] It involves equilibrating an excess amount of the solid compound with the solvent over a period of time.